molecular formula C16H21Cl2NO2 B1630305 N-Boc-4-(3,5-Dichlorophenyl)piperidine CAS No. 959246-49-2

N-Boc-4-(3,5-Dichlorophenyl)piperidine

Cat. No.: B1630305
CAS No.: 959246-49-2
M. Wt: 330.2 g/mol
InChI Key: KYXDLDYGZRULGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-4-(3,5-Dichlorophenyl)piperidine: is an organic compound with the molecular formula C16H21Cl2NO2 . It is a piperidine derivative that features a tert-butyl ester group and a dichlorophenyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-4-(3,5-Dichlorophenyl)piperidine typically involves the reaction of 4-(3,5-dichlorophenyl)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-Boc-4-(3,5-Dichlorophenyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, N-Boc-4-(3,5-Dichlorophenyl)piperidine is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications .

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows for the modification and optimization of its pharmacological properties .

Industry: In the industrial sector, this compound may be used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of N-Boc-4-(3,5-Dichlorophenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: N-Boc-4-(3,5-Dichlorophenyl)piperidine is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-(3,5-dichlorophenyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl2NO2/c1-16(2,3)21-15(20)19-6-4-11(5-7-19)12-8-13(17)10-14(18)9-12/h8-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXDLDYGZRULGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650666
Record name tert-Butyl 4-(3,5-dichlorophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959246-49-2
Record name tert-Butyl 4-(3,5-dichlorophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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